Trityl candesartan cilexetil
Overview
Description
Synthesis Analysis
The synthesis of candesartan cilexetil involves several steps, including the cleavage of protective groups and the formation of the benzimidazole ring at the final stage. A novel and convergent synthetic route offers a yield of 55% over six steps with 99.1% purity. This method highlights the efficiency and practicality of synthesizing candesartan cilexetil for industrial production, emphasizing the role of trityl and other protective groups in the synthesis process (Shen et al., 2010).
Molecular Structure Analysis
Candesartan cilexetil's molecular structure is characterized by the presence of a benzimidazole ring, which is crucial for its activity as an angiotensin II receptor antagonist. The structural determination of impurities in candesartan cilexetil also provides insight into its molecular complexity and the importance of purity in its synthesis (Havlíček et al., 2009).
Chemical Reactions and Properties
Candesartan cilexetil undergoes hydrolysis and transesterification reactions, which are crucial for its conversion into the active form, candesartan. These reactions highlight the prodrug's chemical properties and its interaction with biological systems to exert therapeutic effects (Ferreirós et al., 2007).
Physical Properties Analysis
The development of solid lipid nanoparticles (SLNs) for oral delivery of candesartan cilexetil has provided insights into its physical properties, such as solubility and bioavailability. The SLNs demonstrate improved oral bioavailability and sustained blood pressure reduction, indicating the importance of physical properties in the drug's effectiveness (Dudhipala & Veerabrahma, 2016).
Chemical Properties Analysis
Investigations into the process-related impurities of candesartan cilexetil have shed light on its chemical stability and the significance of monitoring impurities for ensuring the drug's safety and efficacy. The identification and structural elucidation of these impurities are crucial for the pharmaceutical analysis and quality control of candesartan cilexetil (Raman et al., 2011).
Scientific Research Applications
Analytical Determination in Pharmaceutical Preparations : A study utilized UV-VIS Spectrophotometry for the determination of tin in Trityl Candesartan. This is crucial in ensuring the safety and compliance of the pharmaceutical preparation with health standards (Yildiz et al., 2017).
Improvement in Oral Bioavailability : Research on developing Candesartan Cilexetil loaded solid lipid nanoparticles (CC-SLNs) has been carried out to enhance its oral bioavailability due to its poor aqueous solubility and low oral bioavailability. The successful formulation of these nanoparticles has shown significant improvement in drug efficacy and sustainability (Dudhipala & Veerabrahma, 2016).
Synthesis and Manufacturing : Novel and practical synthesis routes for Candesartan Cilexetil have been explored to optimize production efficiency and purity, crucial for ensuring the drug's effectiveness and safety (Shen et al., 2010).
Clinical Applications and Effectiveness : Extensive studies like the ACCESS study have been conducted to evaluate the safety and effectiveness of Candesartan Cilexetil in stroke survivors, emphasizing its role and adaptability in addressing cardiovascular conditions (Schrader et al., 2003).
Pharmacodynamic and Pharmacokinetic Enhancements : Efforts to improve the drug's stability, absorption, and overall pharmacological profile have been explored through various drug delivery systems, including self-nanoemulsifying systems and nanocrystals via solid dispersion techniques. These advancements aim to optimize the drug's clinical effectiveness and patient compliance (Amer et al., 2019; AboulFotouh et al., 2017).
Safety And Hazards
Future Directions
Candesartan cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease . The future directions of research could involve exploring more uses of this compound and improving its synthesis process.
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQWFWIPOOTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308612 | |
Record name | Trityl candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl candesartan cilexetil | |
CAS RN |
170791-09-0 | |
Record name | Trityl candesartan cilexetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170791-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trityl candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.